N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide
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Overview
Description
- Its chemical formula is C₁₈H₂₀N₄O₂S, and it combines a thiadiazole ring, an indole moiety, and an acetamide functional group.
- The compound’s structure suggests potential biological activity due to the presence of both heterocyclic rings and functional groups.
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide: is a synthetic organic compound.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Explore its interactions with biological macromolecules (e.g., proteins, nucleic acids).
Medicine: Assess its pharmacological properties, such as anti-inflammatory or anticancer effects.
Industry: Consider its use as a starting material for drug development.
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
Remember that scientific understanding evolves, so further research may reveal additional insights into this compound’s properties and applications
Properties
Molecular Formula |
C17H18N4O2S |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C17H18N4O2S/c1-23-13-5-6-14-12(9-13)7-8-21(14)10-15(22)18-17-20-19-16(24-17)11-3-2-4-11/h5-9,11H,2-4,10H2,1H3,(H,18,20,22) |
InChI Key |
ZKLAVMQQBZQDMC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=NN=C(S3)C4CCC4 |
Origin of Product |
United States |
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